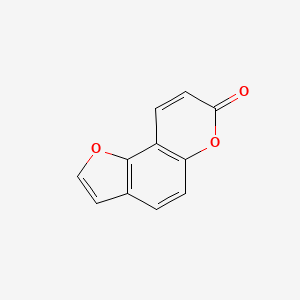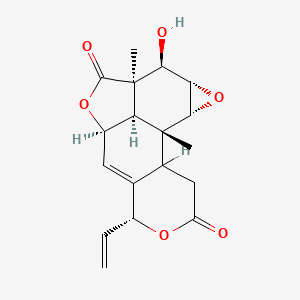![molecular formula C18H20N2 B1227807 4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene CAS No. 53245-50-4](/img/structure/B1227807.png)
4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2,4-diazatetracyclo[134002,7It is functionally related to the antidepressant mianserin but exhibits a more pronounced anxiolytic profile . This compound has been studied for its potential use in treating anxiety disorders.
Chemical Reactions Analysis
4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs .
Scientific Research Applications
4-methyl-2,4-diazatetracyclo[134002,7
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tetracyclic structures.
Mechanism of Action
4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene exerts its effects primarily through its interaction with neurotransmitter receptors. It acts as an antagonist at histamine H1 receptors, serotonin receptors, and alpha-adrenergic receptors. This multi-receptor antagonism leads to its anxiolytic and sedative effects. The molecular pathways involved include the inhibition of neurotransmitter release and modulation of neuronal excitability .
Comparison with Similar Compounds
4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene is chemically and functionally related to mianserin, a known antidepressant. ORG-2305 exhibits a more pronounced anxiolytic profile. Similar compounds include:
Mianserin: An antidepressant with antihistaminergic and antiserotonergic properties.
Diazepam: A benzodiazepine used for its anxiolytic and sedative effects.
Quetiapine: An antipsychotic with sedative properties.
ORG-2305 stands out due to its unique tetracyclic structure and its balanced profile of anxiolytic effects with minimal sedative side effects .
Properties
CAS No. |
53245-50-4 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |
InChI |
InChI=1S/C18H20N2/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19/h2-9,18H,10-13H2,1H3 |
InChI Key |
BNRNHNFZHLZLQQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1 |
Canonical SMILES |
CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1 |
Key on ui other cas no. |
85750-26-1 76134-84-4 |
Synonyms |
1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6a)azepine Org 2305 Org-2305 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


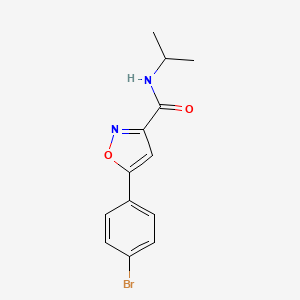
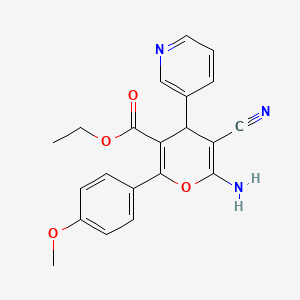
![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)
![4-Amino-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B1227730.png)
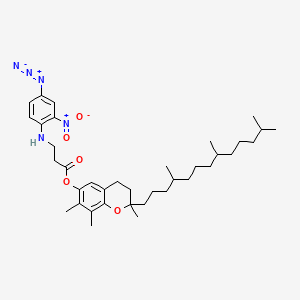

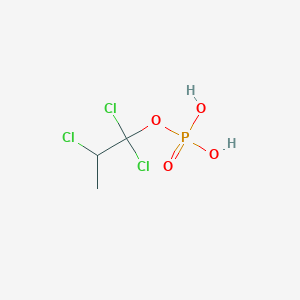

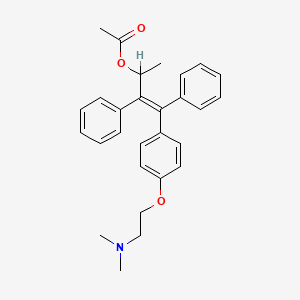
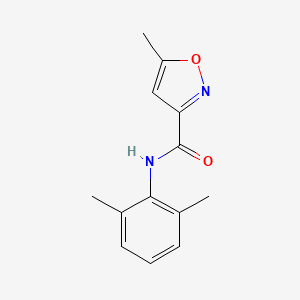

![[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1227745.png)
